molecular formula C13H17NO2 B13010129 Benzyl3-(aminomethyl)cyclobutane-1-carboxylate

Benzyl3-(aminomethyl)cyclobutane-1-carboxylate

Cat. No.: B13010129
M. Wt: 219.28 g/mol
InChI Key: JBOLRGPQFZARHJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Benzyl3-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Benzyl3-(aminomethyl)cyclobutane-1-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and protein binding. In medicine, although not used clinically, it can be utilized in drug discovery and development research to understand its potential therapeutic effects. In industry, it is employed in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Benzyl3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Benzyl3-(aminomethyl)cyclobutane-1-carboxylate can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane . These compounds share structural similarities, including the presence of a strained cyclobutane ring. this compound is unique due to the presence of the benzyl and aminomethyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

benzyl 3-(aminomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H17NO2/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2

InChI Key

JBOLRGPQFZARHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

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